5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0920891
InChI:
InChI=1S/C18H12FNO4S/c19-13-4-1-11(2-5-13)9-20-17(21)16(25-18(20)22)8-12-3-6-14-15(7-12)24-10-23-14/h1-8H,9-10H2/b16-8-
SMILES:
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F
Molecular Formula:
C18H12FNO4S
Molecular Weight:
357.4 g/mol
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC0920891
Molecular Formula: C18H12FNO4S
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12FNO4S |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C18H12FNO4S/c19-13-4-1-11(2-5-13)9-20-17(21)16(25-18(20)22)8-12-3-6-14-15(7-12)24-10-23-14/h1-8H,9-10H2/b16-8- |
| Standard InChI Key | RIONNFJYBJNWQY-PXNMLYILSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
| SMILES | C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator